

Application Notes and Protocols: PROTAC Design Considerations with Cbz-NH-peg1-CH2cooh

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Compound of Interest		
Compound Name:	Cbz-NH-peg1-CH2cooh	
Cat. No.:	B3094603	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to eliminate disease-causing proteins.[1] [2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the degradation of the entire protein.[3][4] This is achieved through their unique structure, which consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2]

The PROTAC molecule brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome, the cell's protein disposal system. A key advantage of this event-driven mechanism is that a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules.

The Crucial Role of the Linker in PROTAC Design

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Its length, rigidity, and chemical composition influence the



formation and stability of the ternary complex, which is essential for successful protein degradation. The linker also significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its drug-like characteristics.

Cbz-NH-peg1-CH2cooh as a PROTAC Linker

Cbz-NH-peg1-CH2cooh is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. The PEG component of the linker can enhance the solubility and permeability of the PROTAC molecule, addressing some of the common challenges in PROTAC development related to their large size and complex structures. The terminal carboxyl group provides a versatile attachment point for conjugation to either the POI-binding ligand or the E3 ligase ligand.

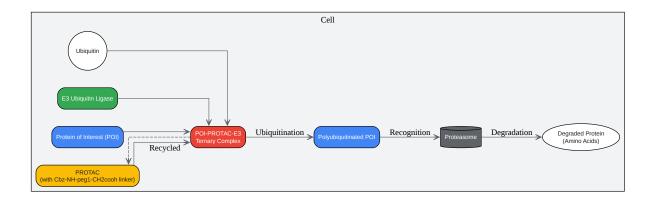
Chemical Structure of Cbz-NH-peg1-CH2cooh:

Property	Value
Molecular Formula	C12H15NO5
Molecular Weight	253.25 g/mol
Appearance	Solid
Purity	>95%

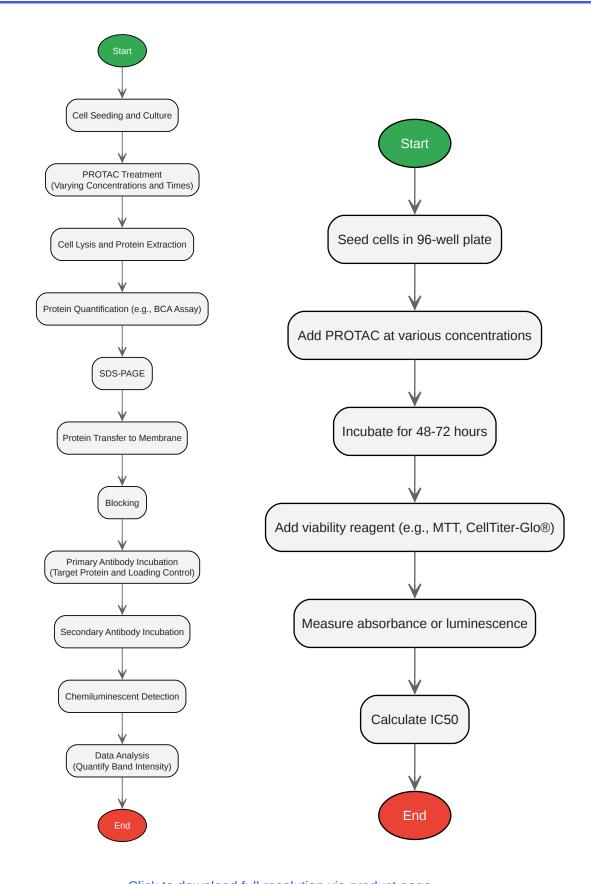
PROTAC Design and Signaling Pathway

The design of a successful PROTAC requires careful consideration of the three components to ensure the formation of a stable and productive ternary complex. The choice of the POI ligand determines the target selectivity, while the E3 ligase ligand dictates which of the over 600 human E3 ligases is hijacked. The linker, in this case incorporating **Cbz-NH-peg1-CH2cooh**, must be optimized to correctly orient the POI and E3 ligase for efficient ubiquitination.









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